2-Isobutoxy-3-methylaniline

Description

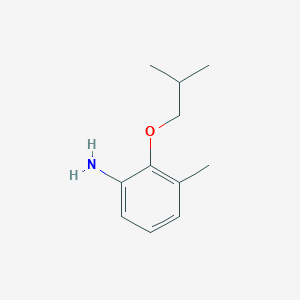

2-Isobutoxy-3-methylaniline is an aromatic amine derivative featuring an aniline core substituted with an isobutoxy group (-OCH₂CH(CH₃)₂) at the 2-position and a methyl group (-CH₃) at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₇NO, with a molar mass of 179.26 g/mol (inferred from structurally analogous compounds) . This compound is categorized as an organic building block, primarily utilized in pharmaceutical and materials science research for synthesizing complex molecules. CymitQuimica previously offered it in quantities ranging from 1g to 25g, though it is now discontinued .

Properties

IUPAC Name |

3-methyl-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(2)7-13-11-9(3)5-4-6-10(11)12/h4-6,8H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJJKFPXMTVJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742991 | |

| Record name | 3-Methyl-2-(2-methylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-03-6 | |

| Record name | 3-Methyl-2-(2-methylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Isobutoxy-3-methylaniline is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Chemical Formula : C12H17NO

- Molecular Weight : 193.27 g/mol

- IUPAC Name : 2-(sec-butoxy)-3-methylaniline

The presence of both isobutoxy and methylaniline groups contributes to its unique chemical properties, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interactions : Similar compounds have been reported to interact with various enzymes, potentially acting as inhibitors or modulators. These interactions can influence metabolic pathways and cellular signaling processes.

- Electrophilic Aromatic Substitution : The compound may undergo electrophilic aromatic substitution reactions, which are crucial for its reactivity and interaction with biological macromolecules.

- Pharmacokinetics : It is generally well-absorbed in biological systems, distributed widely, metabolized by cytochrome P450 enzymes, and excreted through renal pathways.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. Investigations into its efficacy against various microbial strains suggest potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. For instance, derivatives of similar compounds have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma), with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 25.72 ± 3.95 |

| U87 | 45.2 ± 13.0 |

These results suggest that the compound could be further explored as a potential anticancer agent.

Case Studies

- Study on Antiviral Activity : A recent investigation evaluated the antiviral properties of N-substituted derivatives related to this compound against various viruses, including Zika and influenza. The results indicated moderate antiviral activity with EC50 values ranging from 43.1 µM to 46.4 µM for specific derivatives .

- Cytotoxicity Assessment : In a study assessing cytotoxicity against multiple cancer cell lines, derivatives showed selective antiproliferative activity against colorectal carcinoma with IC50 values in the low micromolar range, indicating potential for targeted cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue to 2-Isobutoxy-3-methylaniline is 2-(3-Methylbutoxy)aniline (CAS: 111299-83-3, C₁₁H₁₇NO), which replaces the isobutoxy group with a 3-methylbutoxy (-OCH₂CH₂CH(CH₃)) substituent . Key differences include:

- Branching of the alkoxy group : Isobutoxy is more sterically hindered (2-methylpropoxy) compared to the linear 3-methylbutoxy chain.

- Substituent positions : Both compounds have an amine group at the ortho position relative to the alkoxy group, but this compound features an additional methyl group at the meta position.

Physico-chemical Properties

The branched isobutoxy group in this compound likely reduces its water solubility compared to the less-hindered 3-methylbutoxy analogue. This steric effect may also influence reactivity in nucleophilic substitution or condensation reactions .

Data Table: Comparative Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.